![molecular formula C15H23N3O2 B7581476 3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7581476.png)
3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid
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Overview
Description
3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid, also known as JNJ-40411813, is a novel compound that has gained significant attention in the field of scientific research. It belongs to the class of piperidine derivatives and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of 3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. The compound has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
Studies have shown that 3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid can improve cognitive function and memory in animal models of Alzheimer's disease. The compound has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, 3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid has been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid in lab experiments is its specificity for certain neurotransmitter receptors, which allows for more targeted studies. However, one of the limitations is the lack of human clinical data, which makes it difficult to extrapolate the findings to humans.
Future Directions
There are several future directions for the research on 3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid. One potential direction is to investigate its potential as a treatment for other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to explore its potential as a treatment for pain and inflammation in humans. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its safety profile in humans.
Conclusion
3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid is a novel compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of neurological disorders, as well as anti-inflammatory and analgesic properties. While there are limitations to using the compound in lab experiments, there are several future directions for research that could lead to new insights and potential treatments.
Synthesis Methods
The synthesis of 3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid involves the reaction of 6-ethyl-2-methyl-4-pyrimidinamine with 4-piperidone hydrochloride in the presence of sodium borohydride and acetic acid. The resulting product is then treated with propanoic acid to obtain the final compound. The purity and yield of the compound can be improved by using different purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has also been investigated for its anti-inflammatory and analgesic properties.
properties
IUPAC Name |
3-[1-(6-ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-3-13-10-14(17-11(2)16-13)18-8-6-12(7-9-18)4-5-15(19)20/h10,12H,3-9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLZWEOGKGJEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCC(CC2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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